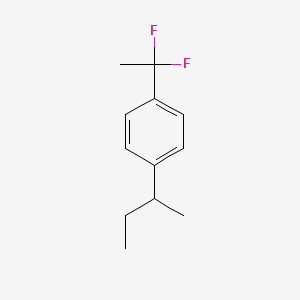
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a sec-butyl group and a 1,1-difluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene typically involves the introduction of the sec-butyl and difluoroethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form sec-butylbenzene. Subsequently, the difluoroethyl group can be introduced via a difluoromethylation reaction using reagents like difluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic protodeboronation and hydromethylation have been explored .
Análisis De Reacciones Químicas
Types of Reactions: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethyl group to a difluoromethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 1-(sec-butyl)-4-(difluoromethyl)benzene.
Substitution: Formation of halogenated derivatives like 1-(sec-butyl)-4-(1,1-difluoroethyl)-2-bromobenzene.
Aplicaciones Científicas De Investigación
1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The sec-butyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with enzymes or receptors .
Comparación Con Compuestos Similares
- 1-(sec-Butyl)-4-(trifluoromethyl)benzene
- 1-(sec-Butyl)-4-(methyl)benzene
- 1-(tert-Butyl)-4-(1,1-difluoroethyl)benzene
Comparison: 1-(sec-Butyl)-4-(1,1-difluoroethyl)benzene is unique due to the presence of both the sec-butyl and difluoroethyl groups, which impart distinct chemical and physical properties. Compared to 1-(sec-Butyl)-4-(trifluoromethyl)benzene, the difluoroethyl group provides different electronic effects and reactivity. The sec-butyl group, as opposed to the tert-butyl group, offers different steric and conformational characteristics, influencing the compound’s behavior in various reactions .
Propiedades
Fórmula molecular |
C12H16F2 |
|---|---|
Peso molecular |
198.25 g/mol |
Nombre IUPAC |
1-butan-2-yl-4-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C12H16F2/c1-4-9(2)10-5-7-11(8-6-10)12(3,13)14/h5-9H,4H2,1-3H3 |
Clave InChI |
WQKJEPWGVKXYGL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)C(C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


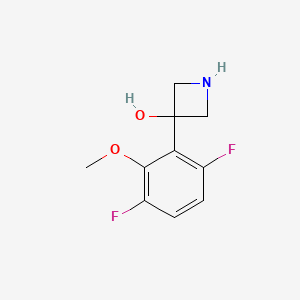
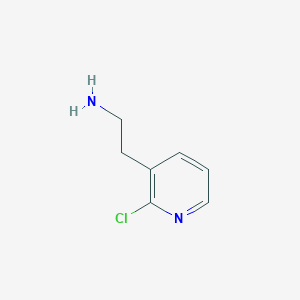
![2-Azabicyclo[2.2.2]octan-5-one](/img/structure/B11764387.png)
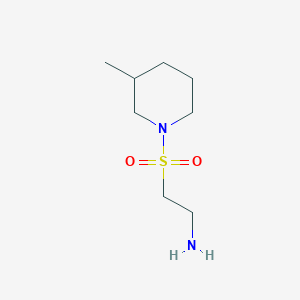
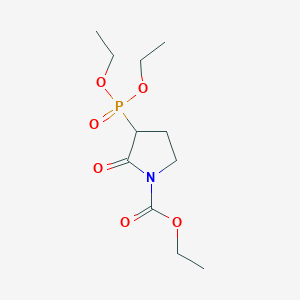
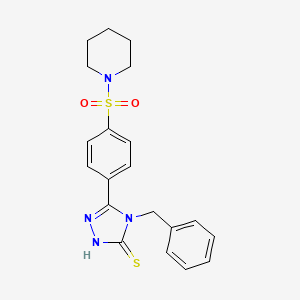
![4,7-Dichloro-8-fluoropyrido[4,3-D]pyrimidine](/img/structure/B11764409.png)

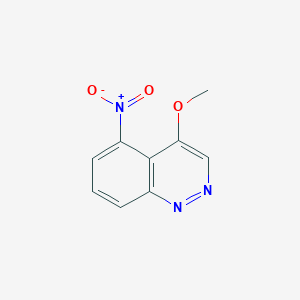
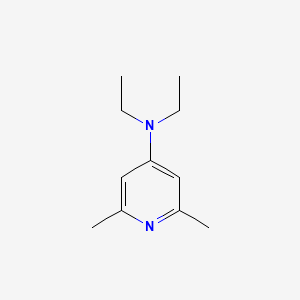
![1-(4-Nitrobenzyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11764433.png)
![4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B11764452.png)
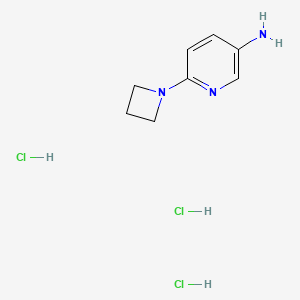
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
